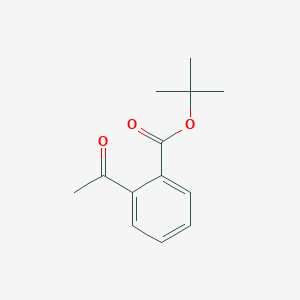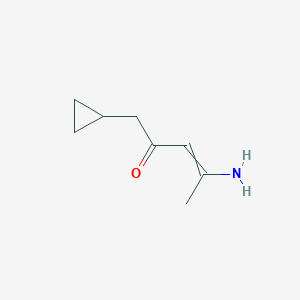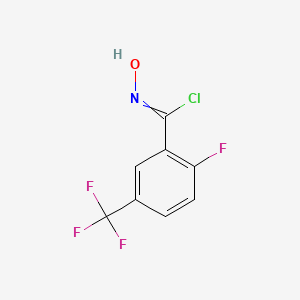
2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it a valuable component in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group into the benzene ring, followed by the formation of the carboximidoyl chloride group. Common synthetic routes include:
Fluorination: Introduction of the fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of Carboximidoyl Chloride: This step involves the reaction of the intermediate compound with reagents like oxalyl chloride or thionyl chloride to form the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
科学研究应用
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
作用机制
The mechanism of action of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-trifluoromethylbenzoyl chloride
- 2-Fluoro-5-trifluoromethylphenylboronic acid
- 2-Fluoro-5-trifluoromethylbenzoic acid
Uniqueness
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carboximidoyl chloride groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C8H4ClF4NO |
|---|---|
分子量 |
241.57 g/mol |
IUPAC 名称 |
2-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)5-3-4(8(11,12)13)1-2-6(5)10/h1-3,15H |
InChI 键 |
PDSFURDPMSZBST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


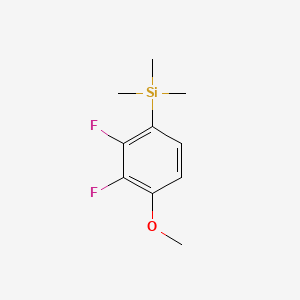
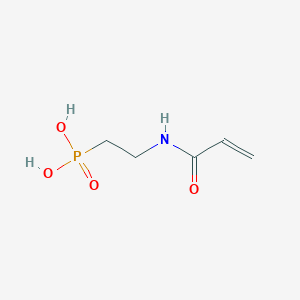

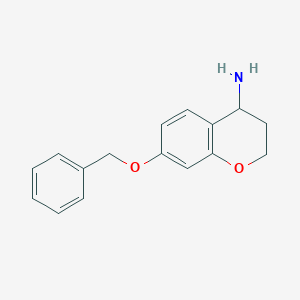


![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
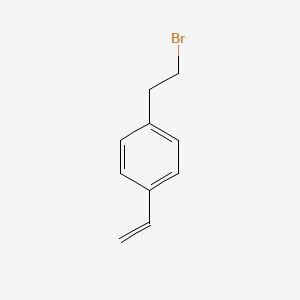

![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)


